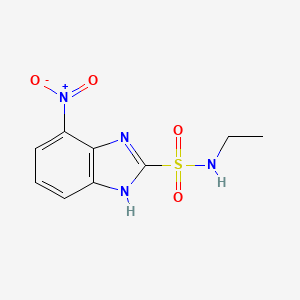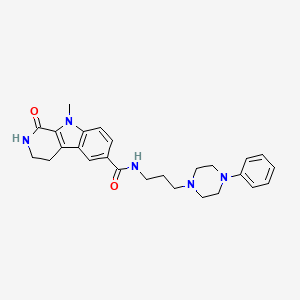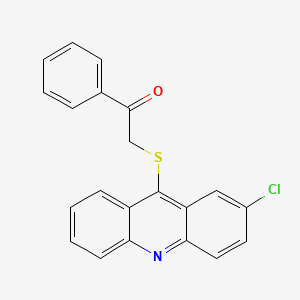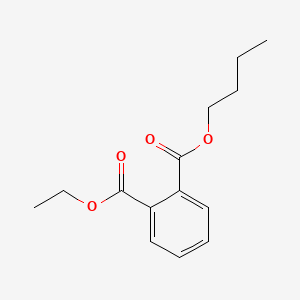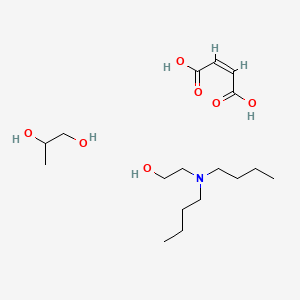
Einecs 286-304-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves the esterification of 2-Butenedioic acid (Z) with 1,2-propanediol, followed by a reaction with 2-(dibutylamino)ethanol . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The final product is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid (Z)-, ester with 1,2-propanediol: Similar structure but lacks the dibutylamino group.
2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dimethylamino)ethanol: Similar but with a dimethylamino group instead of dibutylamino.
Uniqueness
The presence of the dibutylamino group in 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, solubility, and interactions with biological targets .
Propriétés
Numéro CAS |
85204-10-0 |
|---|---|
Formule moléculaire |
C17H35NO7 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-(dibutylamino)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C10H23NO.C4H4O4.C3H8O2/c1-3-5-7-11(9-10-12)8-6-4-2;5-3(6)1-2-4(7)8;1-3(5)2-4/h12H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1-; |
Clé InChI |
ROUBQRJAHMQRHR-FJOGWHKWSA-N |
SMILES isomérique |
CCCCN(CCCC)CCO.CC(CO)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCCCN(CCCC)CCO.CC(CO)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



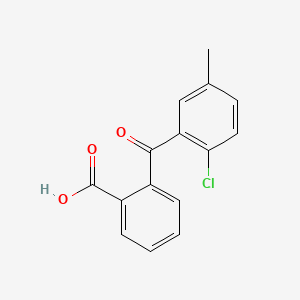


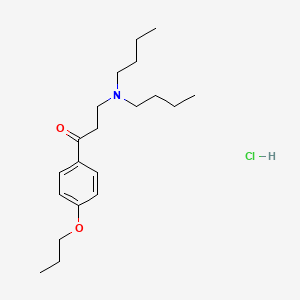

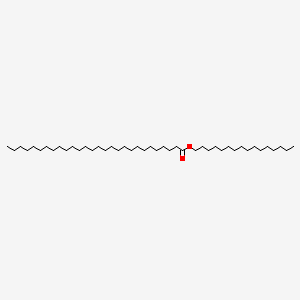
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
